N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
This compound is a bifunctional ethanediamide derivative featuring a hybrid heterocyclic scaffold. The core structure includes a furan-2-yl and thiophen-2-yl moiety linked via an ethyl bridge, with one amide group attached to a 2-(methylsulfanyl)phenyl substituent.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-25-17-8-3-2-6-14(17)21-19(23)18(22)20-12-13(15-7-4-10-24-15)16-9-5-11-26-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINPWJQONHHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then coupled using appropriate reagents to form the final product. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to maximize yield and minimize waste. This might include the use of continuous flow reactors, which can provide better control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
Enzyme Inhibition Potential
- 5-Lipoxygenase (5-LOX) and Prostaglandin E2 Synthase-1 (mPGES-1) : Analogs like 2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid () exhibit dual inhibition of 5-LOX and mPGES-1, suggesting that the thiophene moiety in the target compound may contribute to similar activity .
- Oxalamide vs. Ethanediamide Cores : The oxalamide derivative in shows reduced steric bulk compared to ethanediamides, possibly affecting target selectivity .
Electronic and Thermodynamic Properties
- Density Functional Theory (DFT) Insights : The inclusion of exact-exchange terms in DFT () could model the electronic effects of the methylsulfanyl group, which may stabilize charge-transfer interactions in the target compound better than methoxy or chloro substituents .
Metabolic and Physicochemical Properties
- Lipophilicity : The methylsulfanyl group (logP ~2.1) in the target compound increases lipophilicity relative to methoxy (logP ~1.2) or pyridyl (logP ~0.5) groups in analogs, favoring membrane permeability .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but the methylsulfanyl group may act as a metabolically resistant bioisostere for hydroxyl or amine groups .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Synthesis
The compound features a unique structure incorporating furan and thiophene rings, which are known for their diverse biological activities. The general synthetic route involves multi-step organic reactions, typically starting with the condensation of furan-2-carbaldehyde and thiophene derivatives with ethanediamine under acidic conditions. This process often utilizes solvents like ethanol or methanol and may include purification steps such as recrystallization or chromatography to achieve high purity levels .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may inhibit the activity of certain enzymes involved in cell proliferation and inflammation, potentially offering anticancer and anti-inflammatory properties. The presence of the furan and thiophene moieties enhances its interaction with various biological receptors .
Anticancer Properties
Several studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in Pharmaceutical Research demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases .
- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that they significantly reduced edema in animal models of inflammation. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibits specific enzymes involved in proliferation |
Table 2: Synthesis Overview
| Step | Description | Conditions |
|---|---|---|
| Step 1 | Condensation reaction between furan and thiophene | Acidic conditions, reflux |
| Step 2 | Purification via recrystallization or chromatography | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
